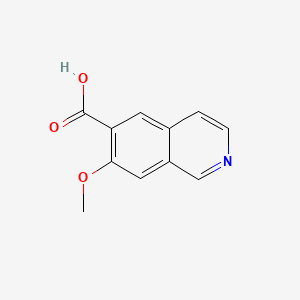
Phochinenin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phochinenin G is typically isolated from the whole plant of Pholidota chinensis. The isolation process involves extensive spectroscopic investigations, including 1D and 2D NMR and HR-EIMS . The compound is separated by high-performance liquid chromatography (HPLC) on an optically active stationary phase and characterized using circular dichroism (CD) spectroscopy
Analyse Des Réactions Chimiques
Phochinenin G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phochinenin G has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique atropisomerism properties and its potential use in molecular machines and chemical synthesis . In biology and medicine, this compound is investigated for its potential antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects . These properties make it a promising candidate for further research in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Phochinenin G involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its phenanthrene structure, which allows it to interact with cellular components and modulate various biological processes . The specific molecular targets and pathways involved in its effects are still under investigation, but its antiproliferative and antimicrobial activities suggest potential interactions with cellular signaling pathways and enzymes .
Comparaison Avec Des Composés Similaires
Phochinenin G is similar to other phenanthrene derivatives isolated from the Orchidaceae family. Some of the similar compounds include phochinenins A-F, gymconpin C, and flavanthrin . These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific dimeric structure and its ability to exist as optically stable atropisomers .
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-3-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-20-10-17-5-4-16-11-24(32)23(14-22(16)27(17)25(33)13-20)29-26(36-2)12-18-6-3-15-9-19(31)7-8-21(15)28(18)30(29)34/h7-14,31-34H,3-6H2,1-2H3 |
Clé InChI |
FRNODSBMQDXGBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C5CCC6=C(C5=C4O)C=CC(=C6)O)OC)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



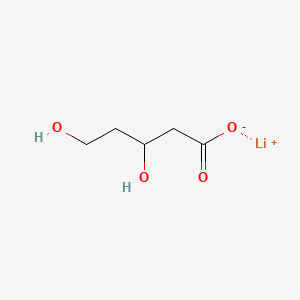
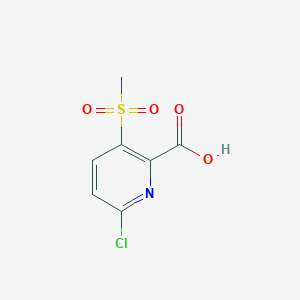
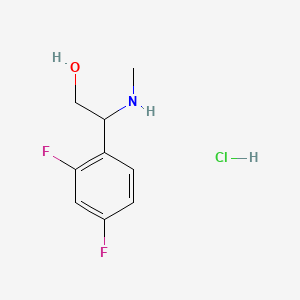
![Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13451852.png)
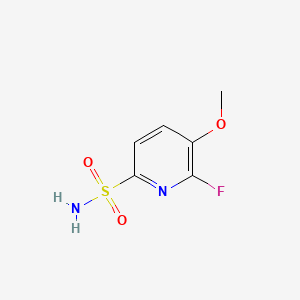
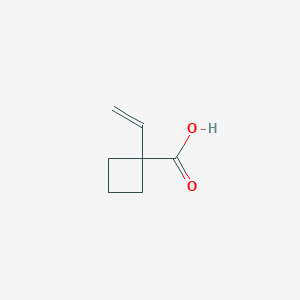
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

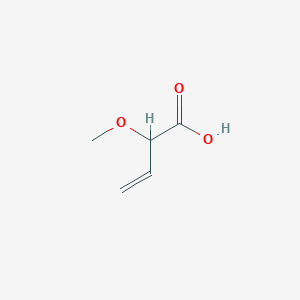


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
